molecular formula C23H22N2O4 B4027972 N-(4-ethoxy-2-nitrophenyl)-3,3-diphenylpropanamide

N-(4-ethoxy-2-nitrophenyl)-3,3-diphenylpropanamide

Cat. No.: B4027972
M. Wt: 390.4 g/mol
InChI Key: ZPYTWBZWKAKWRW-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-nitrophenyl)-3,3-diphenylpropanamide: is an organic compound that features a complex structure with both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxy-2-nitrophenyl)-3,3-diphenylpropanamide typically involves multi-step organic reactions. One common method includes the nitration of 4-ethoxyaniline to form 4-ethoxy-2-nitroaniline, followed by acylation with 3,3-diphenylpropanoyl chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-(4-ethoxy-2-nitrophenyl)-3,3-diphenylpropanamide can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium ethoxide or other strong nucleophiles.

Major Products Formed:

    Reduction: 4-ethoxy-2-aminophenyl-3,3-diphenylpropanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-ethoxy-2-nitrophenyl)-3,3-diphenylpropanamide is used as a precursor in the synthesis of more complex organic molecules. It is also studied for its reactivity and stability under different chemical conditions.

Biology: In biological research, this compound is investigated for its potential interactions with biological macromolecules. Its structural features make it a candidate for studying enzyme inhibition and protein binding.

Medicine: Although not widely used in clinical settings, the compound’s derivatives are explored for their potential pharmacological activities, including anti-inflammatory and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials, particularly in the field of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-(4-ethoxy-2-nitrophenyl)acetamide
  • N-(4-ethoxy-2-nitrophenyl)hexopyranosylamine

Uniqueness: N-(4-ethoxy-2-nitrophenyl)-3,3-diphenylpropanamide is unique due to its combination of a nitro group, an ethoxy group, and a diphenylpropanamide moiety. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs.

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Properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-2-29-19-13-14-21(22(15-19)25(27)28)24-23(26)16-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15,20H,2,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYTWBZWKAKWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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